4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

Catalog No.
S7035390
CAS No.
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

Product Name

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-4-ol

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h4,6,10H,1-3H2,(H,8,9)

InChI Key

DOJPIIWNSVOZGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NC=N2)O

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol is a heterocyclic building block featuring a partially saturated benzimidazole core. Unlike its flat, aromatic analog 4-hydroxybenzimidazole, this compound provides a three-dimensional, sp3-rich scaffold. This structural characteristic is a critical procurement consideration for medicinal chemistry programs aiming to improve the clinical success rates of drug candidates by enhancing properties such as solubility, metabolic stability, and target selectivity. [REFS-1, REFS-2] The presence of a hydroxyl group on the saturated carbocyclic ring introduces a chiral center and a versatile chemical handle, positioning this compound as a strategic precursor for generating diverse and structurally complex molecular libraries. [3]

Substituting this compound with its aromatic analog, 4-hydroxybenzimidazole, negates the primary strategic advantage of the scaffold: its three-dimensionality. Such a substitution reverts to 'flatland' chemistry, which has been correlated with lower clinical success rates and potential issues with promiscuity and poor solubility. [REFS-1, REFS-2] Alternatively, substituting with the unsubstituted analog, 4,5,6,7-tetrahydro-1H-benzimidazole, eliminates the 4-hydroxyl group, which serves as an essential, strategically placed reactive handle for library diversification and SAR exploration. Procuring an analog without this hydroxyl functionality severely limits the compound's utility as a versatile precursor, requiring additional, often complex, synthetic steps to introduce functionality. Therefore, for discovery programs focused on generating novel, sp3-rich, and easily diversifiable candidates, neither the flat aromatic nor the unsubstituted saturated analog represents a viable procurement alternative.

Superior Three-Dimensionality (Fsp3) Compared to Flat Aromatic Analogs

A key metric for assessing molecular complexity and drug-likeness is the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 values are strongly correlated with improved clinical success rates. [1] The 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol scaffold possesses a calculated Fsp3 of approximately 0.86, placing it firmly in the category of desirable sp3-rich molecules. In direct contrast, its aromatic analog, 4-hydroxybenzimidazole, has an Fsp3 of 0, characteristic of the 'flatland' chemical space that modern drug discovery programs aim to move beyond. [2]

Evidence DimensionFraction of sp3-hybridized carbons (Fsp3)
Target Compound DataFsp3 ≈ 0.86 (6 sp3 carbons / 7 total carbons)
Comparator Or BaselineAromatic analog (4-hydroxybenzimidazole): Fsp3 = 0
Quantified DifferenceInfinitely higher Fsp3 value, moving from a 2D to a 3D scaffold
ConditionsCalculated molecular descriptor based on chemical structure.

Procuring this sp3-rich scaffold provides a foundational asset for building compound libraries with inherently better solubility, selectivity, and overall clinical translation potential.

Enables Stereospecific Synthesis via an Embedded Chiral Center

The presence of a chiral center is another molecular property that correlates with successful clinical outcomes, allowing for the optimization of ligand-receptor interactions and reduction of off-target effects. [1] The hydroxyl group at the C4 position of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol creates a stereogenic center. This is a critical structural feature absent in its achiral, planar analog, 4-hydroxybenzimidazole. The availability of this chiral center allows for the synthesis and evaluation of individual enantiomers, a fundamental requirement in modern drug development.

Evidence DimensionPresence of Stereogenic Centers
Target Compound DataOne chiral center at C4
Comparator Or BaselineAromatic analog (4-hydroxybenzimidazole): Zero chiral centers
Quantified DifferenceIntroduces chirality, enabling access to stereoisomers
ConditionsStructural analysis.

This compound is the correct choice for programs requiring stereochemical control to maximize potency and minimize toxicity, a non-negotiable aspect of contemporary lead optimization.

Provides a Versatile Hydroxyl Handle for Rapid Library Diversification

The secondary alcohol at the C4 position is a highly versatile functional group for synthetic elaboration. It can readily participate in a wide range of reactions, including etherification, esterification, and Mitsunobu reactions, to allow for the rapid generation of a library of analogs. [1] This provides a significant advantage over the unsubstituted analog, 4,5,6,7-tetrahydro-1H-benzimidazole, which lacks a convenient attachment point on the saturated ring for SAR exploration. The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor can also be leveraged for direct interaction with biological targets. [2]

Evidence DimensionSynthetic Accessibility for Diversification
Target Compound DataContains a reactive secondary -OH group for direct functionalization
Comparator Or BaselineUnsubstituted analog (4,5,6,7-tetrahydro-1H-benzimidazole): Lacks a reactive handle on the saturated ring
Quantified DifferenceEnables single-step diversification vs. multi-step functionalization
ConditionsStandard synthetic chemistry principles.

For high-throughput chemistry and lead optimization, this compound's built-in functionality accelerates the timeline for generating SAR data, making it a more efficient and cost-effective precursor.

Precursor for Conformationally-Restrained Kinase Inhibitor Libraries

The rigid, three-dimensional structure of this scaffold is ideal for developing selective kinase inhibitors. The hydroxyl group can be used to introduce vectors that probe specific sub-pockets of the ATP binding site, while the defined stereochemistry allows for precise conformational locking to enhance selectivity against off-target kinases. [1]

Core Scaffold for Fragment-Based Discovery Targeting Protein-Protein Interfaces

Protein-protein interactions (PPIs) and other challenging targets often feature complex, non-planar binding sites. This sp3-rich compound serves as a superior fragment or starting point compared to flat aromatics, providing a 3D vector for growth into these challenging topographies and increasing the probability of identifying high-quality hits. [2]

Building Block for CNS-Penetrant Agents

The 'escape from flatland' principles, including higher Fsp3 and improved solubility, are key strategies for designing CNS-active compounds. This scaffold provides a starting point with more favorable physicochemical properties for crossing the blood-brain barrier and avoiding efflux, making it a valuable precursor for neurotherapeutics. [3]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

138.079312947 g/mol

Monoisotopic Mass

138.079312947 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-26-2023

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